molecular formula C7H6BrFO B572803 2-Bromo-6-fluoro-3-methylphenol CAS No. 1226808-63-4

2-Bromo-6-fluoro-3-methylphenol

Cat. No.: B572803
CAS No.: 1226808-63-4
M. Wt: 205.026
InChI Key: WPEISQLNDDJAGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-fluoro-3-methylphenol is an organic compound with the molecular formula C7H6BrFO It is a halogenated phenol, characterized by the presence of bromine and fluorine atoms on the benzene ring, along with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoro-3-methylphenol typically involves a multi-step process. One common method starts with the diazotization of 2-methyl-4-fluoroaniline, followed by hydrolysis to produce 2-methyl-4-fluorophenol. This intermediate is then subjected to bromination to yield the final product .

Industrial Production Methods: In industrial settings, the process is optimized for higher yields and environmental safety. For instance, using nitrosyl sulfuric acid as an acylation reagent minimizes salt content in waste, making it easier to treat acidic wastewater. Bromine is used efficiently to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-fluoro-3-methylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to form different derivatives.

Common Reagents and Conditions:

Major Products: The major products depend on the specific reactions and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce quinones.

Scientific Research Applications

2-Bromo-6-fluoro-3-methylphenol is utilized in diverse scientific research areas:

Mechanism of Action

The mechanism by which 2-Bromo-6-fluoro-3-methylphenol exerts its effects involves interactions with various molecular targets. The presence of halogen atoms enhances its reactivity, allowing it to participate in multiple pathways. For instance, it can inhibit certain enzymes or disrupt cellular processes by interacting with specific proteins or nucleic acids .

Comparison with Similar Compounds

  • 2-Bromo-4-fluoro-6-methylphenol
  • 2-Bromo-3-fluoro-6-methylpyridine

Comparison: Compared to its analogs, 2-Bromo-6-fluoro-3-methylphenol is unique due to the specific positioning of the bromine and fluorine atoms, which influences its chemical reactivity and biological activity. This distinct arrangement allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-bromo-6-fluoro-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c1-4-2-3-5(9)7(10)6(4)8/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEISQLNDDJAGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682119
Record name 2-Bromo-6-fluoro-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226808-63-4
Record name 2-Bromo-6-fluoro-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.